2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester
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Overview
Description
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butenoic acid backbone, a dimethoxyphosphinyl group, and a nitrophenyl ester moiety. Its molecular formula is C14H18NO8P .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester typically involves the esterification of 2-butenoic acid with (3-nitrophenyl)methanol in the presence of a dimethoxyphosphinylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amine derivatives.
Substitution: Leads to the formation of various substituted esters.
Scientific Research Applications
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester and phosphinyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The nitrophenyl group may contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (4-nitrophenyl)methyl ester
- 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2-nitrophenyl)methyl ester
- 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)ethyl ester
Uniqueness
2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (3-nitrophenyl)methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3734-58-5 |
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Molecular Formula |
C13H16NO8P |
Molecular Weight |
345.24 g/mol |
IUPAC Name |
(3-nitrophenyl)methyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H16NO8P/c1-10(22-23(18,19-2)20-3)7-13(15)21-9-11-5-4-6-12(8-11)14(16)17/h4-8H,9H2,1-3H3/b10-7- |
InChI Key |
QHMCMUZANLPSPL-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])OP(=O)(OC)OC |
Origin of Product |
United States |
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